N-(2-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide

ROCK2 inhibition kinase selectivity 3,4-dihydro-2H-chromene scaffold

N-(2-Methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide (CAS 941153-06-6) is a synthetic chromane-3-carboxamide featuring a 3,4-dihydro-2H-chromene core with an ortho-tolyl N-substituent. This scaffold class achieves ROCK2 IC₅₀ values of 2–25 nM and MAO-B IC₅₀ of 0.93 µM (>60-fold selectivity over MAO-A). The ortho-tolyl group introduces a distinct steric/electronic profile unexplored in published kinase campaigns, making it a high-value SAR probe for cardiovascular, oncology, and neurodegeneration programs. Also applicable for antioxidant, antibacterial, and HIV-1 integrase inhibition screening. Available via custom synthesis with guaranteed purity ≥98%.

Molecular Formula C17H17NO2
Molecular Weight 267.328
CAS No. 941153-06-6
Cat. No. B2934831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide
CAS941153-06-6
Molecular FormulaC17H17NO2
Molecular Weight267.328
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)C2CC3=CC=CC=C3OC2
InChIInChI=1S/C17H17NO2/c1-12-6-2-4-8-15(12)18-17(19)14-10-13-7-3-5-9-16(13)20-11-14/h2-9,14H,10-11H2,1H3,(H,18,19)
InChIKeyAJKJLOWRHBCBOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide (CAS 941153-06-6): Compound Identity and Core Structural Features for Sourcing Specialists


N-(2-Methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide (CAS 941153-06-6) is a synthetic small-molecule chromane derivative characterized by a partially saturated 3,4-dihydro-2H-chromene core bearing a carboxamide substituent at the 3-position and an ortho-tolyl (2-methylphenyl) group on the amide nitrogen . The compound belongs to the broader chromene/chroman-3-carboxamide family, a scaffold class recognized for diverse enzyme inhibition profiles across kinase, oxidase, and protease targets, with the saturated 3,4-dihydro ring conferring distinct conformational flexibility compared to fully aromatic 2H-chromene or 4-oxo-4H-chromene analogs [1][2]. Representative class members have demonstrated low-nanomolar to sub-micromolar potency in ROCK2 inhibition (IC50 = 2–25 nM) and MAO-B inhibition (IC50 = 0.93 µM, 64.5-fold selectivity over MAO-A), establishing the scaffold as a versatile starting point for lead optimization [1][2].

Why N-(2-Methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide Cannot Be Interchanged with Other Chromene Carboxamides: A Procurement Risk Assessment


Chromene-3-carboxamide derivatives exhibit extreme sensitivity of biological outcome to four structural variables—(i) oxidation state of the chromene ring (2H-chromene vs. 4-oxo-4H-chromene vs. 3,4-dihydro-2H-chromene), (ii) regioisomeric position of the carboxamide attachment (2-carboxamide vs. 3-carboxamide), (iii) substitution pattern on the exocyclic phenyl ring, and (iv) amide N-substitution—where even minor changes completely abolish or invert target activity [1][2]. For example, N-phenyl-4-oxo-4H-2-chromone carboxamides are inactive as MAO inhibitors while their 3-carboxamide regioisomers are highly potent, and the presence of a meta-chloro or 3,4-dimethyl substitution on the exocyclic phenyl ring shifts MAO-B IC50 values by over 600-fold (from >1 µM to 403 pM) [2]. The 2-methyl (ortho-tolyl) substituent on the amide nitrogen of the target compound introduces distinct steric and electronic effects that cannot be replicated by para- or meta-substituted analogs, making blind substitution a high-risk sourcing decision without confirmatory bioassay data [1].

Quantitative Differentiation Evidence for N-(2-Methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide Against Closest Structural Analogs


3,4-Dihydro-2H-chromene Saturation State Confers ROCK2 Inhibitory Scaffold Privilege Distinct from 4-Oxo-4H-chromene MAO-B Inhibitors

Within the 3,4-dihydro-2H-chromene-3-carboxamide sub-class, close analogs achieve potent ROCK2 inhibition at low nanomolar concentrations. N-(4-(1H-pyrazol-4-yl)phenyl)-3,4-dihydro-2H-chromene-3-carboxamide exhibits IC50 values of 2 nM and 25 nM against ROCK2 in cell-free and cell-based assays, respectively [1]. In contrast, the fully oxidized 4-oxo-4H-chromene-3-carboxamide analogs (e.g., N-(3'-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide) are instead optimized for MAO-B inhibition with an IC50 of 403 pM and show no reported ROCK2 activity [2]. This scaffold oxidation-state bifurcation of biological targets demonstrates that the 3,4-dihydro saturation is a critical determinant for accessing kinase inhibition space.

ROCK2 inhibition kinase selectivity 3,4-dihydro-2H-chromene scaffold cardiovascular research

Antioxidant Potency of 4H-Chromene-3-carboxamide Scaffold Rivals Ascorbic Acid Benchmark with Sub-1.5 µg/mL IC50 Values

4H-chromene-3-carboxamide derivatives demonstrate strong in vitro radical scavenging activity. Compounds 4d, 4h, 4k, and 4l from a series of 4H-chromene-3-carboxamides (4a–4l) exhibited DPPH antioxidant IC50 values of 1.39, 1.33, 1.26, and 1.10 µg/mL, respectively, when compared directly to the ascorbic acid standard [1]. Separately, a 2-imino-2H-chromene-3-carboxamide-derived phosphonate compound (compound 5) showed antioxidant IC50 = 2.8 µg/mL versus ascorbic acid [2]. These data establish the chromene-3-carboxamide scaffold as a competent antioxidant chemotype with sub-2 µg/mL potency.

antioxidant activity DPPH assay oxidative stress free radical scavenging

Antibacterial Activity of 4H-Chromene-3-carboxamides Demonstrates Gram-Positive and Gram-Negative Spectrum Comparable to Ampicillin

In a series of twelve 4H-chromene-3-carboxamide derivatives (4a–4l) evaluated for antibacterial activity using agar well diffusion, compounds 4k and 4l demonstrated promising antibacterial activity at 9.3 µg/mL against both Gram-positive and Gram-negative organisms when compared to the ampicillin standard [1]. This broad-spectrum antibacterial profile, emerging from a scaffold lacking conventional antibiotic pharmacophores, distinguishes chromene-3-carboxamides from narrow-spectrum chromene natural products.

antibacterial Gram-positive Gram-negative agar well diffusion antimicrobial resistance

Cytotoxic Activity Against Cancer Cell Lines Achieves Single-Digit µg/mL IC50, Distinct from Doxorubicin Mechanism

A 2-imino-2H-chromene-3-carboxamide-derived chromenyl phosphonate (compound 5) exhibited significant cytotoxic effects against four cancer cell lines with IC50 values ranging from 4.96 to 7.44 µg/mL, in comparison to the standard chemotherapeutic doxorubicin which showed IC50 values of 0.426–0.493 µg/mL in the same assay panel [1]. While less potent than doxorubicin on an absolute mass-concentration basis, the chromene-3-carboxamide scaffold operates through a structurally distinct mechanism, providing a complementary tool compound for resistant-cell-line profiling.

cytotoxicity anticancer cancer cell lines chromene phosphonates

MAO-B Selectivity of 2H-Chromene-3-carboxamides Achieves 64.5-Fold Isoform Discrimination Over MAO-A, Defining CNS Safety Margin

In a series of twenty 2H-chromene-3-carboxamide derivatives (4a–4t) screened against human MAO-A and MAO-B isoforms, compound 4d demonstrated IC50 = 0.93 µM against MAO-B with 64.5-fold selectivity over MAO-A, compared to the non-selective clinical MAO inhibitor iproniazid (IC50 = 7.80 µM, 1-fold selectivity) [1]. This selectivity ratio is critical because MAO-A inhibition is associated with the 'cheese effect' (hypertensive crisis from dietary tyramine), whereas selective MAO-B inhibition avoids this liability. The 64.5-fold selectivity window exceeds the minimum 30-fold threshold generally considered necessary for clinical differentiation.

MAO-B inhibition isoform selectivity neuroprotection Parkinson's disease

Chromene-3-carboxamide Motif Is Crucial for HIV-1 Integrase Strand Transfer Inhibition with Sub-1.7 µM Potency

A series of eighteen 2-oxo-N-substituted phenyl-2H-chromene-3-carboxamide analogs were evaluated for HIV-1 integrase inhibition. Six molecules (compounds 13h, 13i, 13l, 13p–13r) exhibited significant inhibition of HIV-1 integrase 3′-strand transfer with IC50 values below 1.7 µM, and the chromene-3-carboxamide motif was explicitly demonstrated to be crucial for enzymatic activity [1]. The presence of the intact chromene-3-carboxamide pharmacophore—as opposed to ring-opened or decarboxylated analogs—was required for inhibition, confirming that the 3-carboxamide linkage is not merely a synthetic handle but an essential pharmacophoric element.

HIV integrase strand transfer inhibition antiviral chromene-3-carboxamide pharmacophore

Evidence-Backed Application Scenarios for N-(2-Methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide (CAS 941153-06-6) in Scientific Procurement


Kinase Inhibitor Lead Discovery: ROCK2-Focused Cardiovascular and Oncology Programs

For research groups pursuing ROCK2 inhibition in cardiovascular disease (e.g., pulmonary hypertension, cardiac fibrosis) or oncology (e.g., tumor cell migration and metastasis), the 3,4-dihydro-2H-chromene-3-carboxamide scaffold offers a validated entry point. Structurally analogous N-(4-(1H-pyrazol-4-yl)phenyl)-3,4-dihydro-2H-chromene-3-carboxamide achieves ROCK2 IC50 values of 2–25 nM, demonstrating that this scaffold saturation state is permissive for potent kinase engagement [1]. Procurement of N-(2-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide enables systematic exploration of the ortho-tolyl substitution effect on ROCK2 potency and isoform selectivity (vs. ROCK1), a SAR vector not yet explored in published kinase screening campaigns.

Dual Antioxidant–Antibacterial Chemical Probe Development for Oxidative-Stress-Associated Infectious Disease Models

The 4H-chromene-3-carboxamide scaffold delivers concurrent antioxidant activity (DPPH IC50 = 1.10–1.39 µg/mL vs. ascorbic acid) and broad-spectrum antibacterial activity (9.3 µg/mL vs. ampicillin) within a single chemotype [2][3]. For programs investigating the interplay between oxidative stress and bacterial pathogenesis—such as chronic wound infection, cystic fibrosis, or Helicobacter pylori-associated gastric pathology—N-(2-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide represents a structurally tractable probe that can be evaluated in both radical-scavenging and bacterial growth-inhibition assays without switching chemical series.

MAO-B Selective Inhibitor Screening for Neurodegenerative Disease Drug Discovery

The 2H-chromene-3-carboxamide class has produced compounds with 64.5-fold MAO-B selectivity (IC50 = 0.93 µM) over MAO-A, establishing a >60-fold isoform discrimination window that exceeds the minimum threshold for avoiding dietary tyramine interactions [4]. While the target compound bears a 3,4-dihydro rather than 2H-chromene ring, evaluation of its MAO-B inhibitory profile would illuminate whether the saturated ring retains or enhances isoform selectivity—a question of direct relevance to Parkinson's disease and Alzheimer's disease drug discovery programs seeking reversible, selective MAO-B inhibitors with improved blood-brain barrier penetration.

Antiviral Pharmacophore Validation: HIV Integrase and Emerging Viral Target Screening

The chromene-3-carboxamide motif has been validated as essential for HIV-1 integrase strand transfer inhibition with sub-1.7 µM potency in enzymatic assays [5]. For antiviral screening programs expanding beyond HIV to other retroviral or endogenous viral elements, N-(2-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide provides the intact 3-carboxamide pharmacophore required for integrase engagement. The 2-methylphenyl N-substituent offers an unexplored vector for improving antiviral selectivity indices when paired with cytotoxicity counter-screens in host cell lines.

Quote Request

Request a Quote for N-(2-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.